![molecular formula C7H8N2O4S B2661312 Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate CAS No. 370077-73-9](/img/structure/B2661312.png)
Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate typically involves the reaction of 4,6-dihydroxypyrimidine-2-thiol with methyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate serves as a key building block in the synthesis of various biologically active compounds. Its structural features allow it to participate in the formation of derivatives with potential therapeutic applications:
- Antimicrobial Activity : Compounds derived from this compound have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that derivatives exhibit varying degrees of microbial inhibition depending on their substituents .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes by binding to their active sites. This mechanism is crucial in developing drugs targeting metabolic pathways and diseases.
Biological Studies
The biological activities of this compound extend beyond antimicrobial properties:
- Protein Interactions : Research indicates that this compound can interact with proteins through covalent bonding with cysteine residues, influencing various biochemical pathways.
- Pharmacological Research : The compound has been incorporated into studies aimed at understanding its pharmacokinetics and pharmacodynamics, contributing to the development of new therapeutic agents .
Case Study 1: Antimicrobial Derivatives
A series of derivatives synthesized from this compound were tested for their antimicrobial efficacy. The results indicated that certain compounds exhibited potency greater than standard clinical drugs like ceftriaxone and Pimafucin. The structure–activity relationship (SAR) studies revealed that modifications to the hydrazide fragment significantly influenced the antimicrobial activity .
Case Study 2: Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, this compound was evaluated for its potential to inhibit enzymes involved in metabolic pathways. The findings suggested that the compound effectively inhibited target enzymes, leading to altered metabolic rates in vitro. This highlights its potential as a lead compound for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The thiol group plays a crucial role in these interactions, often forming covalent bonds with cysteine residues in proteins .
Comparison with Similar Compounds
2-Thioxopyrimidines: These compounds share a similar pyrimidine core with a sulfur atom at the 2-position.
Pyrimidine-2-thiol Derivatives: Compounds with a thiol group attached to the pyrimidine ring.
Uniqueness: Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate is unique due to its combination of a pyrimidine ring with hydroxyl and thiol functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Biological Activity
Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by recent research findings.
This compound is synthesized through the reaction of 4,6-dihydroxypyrimidine-2-thiol with methyl bromoacetate under basic conditions, typically using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate as a base. This method allows for efficient nucleophilic substitution reactions, yielding the desired ester product.
The biological activity of this compound primarily involves enzyme inhibition. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, which is crucial for its interaction with various molecular targets. This mechanism underlies its potential in modulating biochemical pathways and influencing cellular functions.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Anti-inflammatory Activity : Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. The compound has been shown to have comparable efficacy to known anti-inflammatory drugs such as indomethacin .
- Antimicrobial Effects : The compound demonstrates notable antimicrobial properties against various bacterial strains. Its structure allows it to act as a potent antibacterial agent, making it a candidate for further development in treating infections .
- Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which can protect cells from oxidative stress and related damage .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Efficacy
In a study assessing the anti-inflammatory effects of various pyrimidine derivatives, this compound was included among compounds tested for COX inhibition. The results indicated that this compound significantly suppressed COX-2 activity at concentrations comparable to standard anti-inflammatory medications .
Case Study: Antimicrobial Evaluation
Another study focused on the antimicrobial evaluation of pyrimidine derivatives found that this compound exhibited substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's efficacy was measured using agar diffusion methods and compared against established antibiotics .
Properties
IUPAC Name |
methyl 2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-13-6(12)3-14-7-8-4(10)2-5(11)9-7/h2H,3H2,1H3,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKWLXNQXSJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC(=CC(=O)N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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